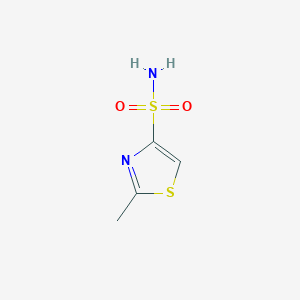

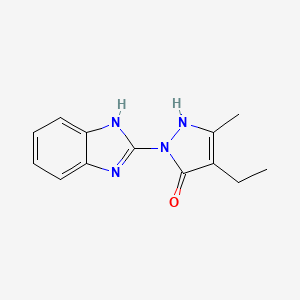

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol is a compound that belongs to the class of benzimidazole derivatives.

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, some benzimidazoles have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

It has been suggested that benzimidazole derivatives can react with various free radicals through several possible reaction pathways – hat in nonpolar medium, splet in polar medium, and raf in both media .

Pharmacokinetics

It has been reported that some benzimidazole derivatives are 100% bioavailable after oral administration .

Result of Action

It has been reported that benzimidazole derivatives have shown effectiveness against various ailments, including parasitic infections .

Action Environment

It is known that the effectiveness of benzimidazole derivatives can be influenced by various factors, including the presence of free radicals .

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of benzene-1,2-diamine with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol, which is then further reacted with appropriate reagents to introduce the pyrazole moiety . Industrial production methods often utilize microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications . In biology, it has been studied for its antioxidant and radical scavenging properties . In medicine, it has shown promise as an antiparasitic agent and has been investigated for its potential use in treating various diseases . In industry, it is used in the development of materials with unique properties, such as adsorbent materials and thermostable polymers .

Comparison with Similar Compounds

1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as 1,4-bis(1H-benzimidazol-2-yl)benzene and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . These compounds share structural similarities with the benzimidazole core but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of the benzimidazole and pyrazole moieties, which confer distinct biological and chemical properties .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-3-9-8(2)16-17(12(9)18)13-14-10-6-4-5-7-11(10)15-13/h4-7,16H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHVECGLZNVEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)

![4-methyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2607878.png)

![2-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2607880.png)

![4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2607883.png)

![N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2607885.png)

![6-Tert-butyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2607886.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)